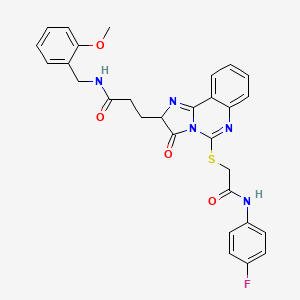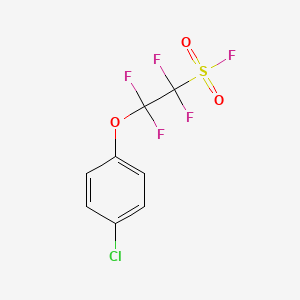
GNF-Pf-2804
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]propanamide is a useful research compound. Its molecular formula is C29H26FN5O4S and its molecular weight is 559.62. The purity is usually 95%.
BenchChem offers high-quality 3-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- GNF-Pf-2804 ha demostrado ser prometedor en el tratamiento del cáncer debido a su estructura y propiedades únicas. Los investigadores han explorado su uso como agente teranóstico, combinando funciones terapéuticas y de diagnóstico . Su capacidad para dirigirse selectivamente a las células tumorales lo hace valioso para la medicina personalizada.
- Las excelentes propiedades ópticas, electrónicas, térmicas y mecánicas del compuesto lo posicionan como un posible candidato para sistemas de administración de fármacos. Su biocompatibilidad y propiedades superficiales ajustables permiten una encapsulación eficiente del fármaco y una liberación controlada .
- Las propiedades de fluorescencia del compuesto lo hacen adecuado para aplicaciones de imagenología. Los investigadores han explorado su uso en imagenología de fluorescencia, donde puede destacar tejidos o estructuras celulares específicos. Además, su absorción en el infrarrojo cercano permite una penetración tisular más profunda .
- Como se mencionó anteriormente, This compound sirve como un agente teranóstico, combinando capacidades terapéuticas y de diagnóstico. Su capacidad para administrar simultáneamente terapia (como quimioterapia) y proporcionar imágenes en tiempo real para el seguimiento del tratamiento es un avance significativo en la medicina personalizada .
- Comprender cómo This compound interactúa con los sistemas biológicos es crucial. Los investigadores investigan su perfil de biodistribución, aclaramiento, toxicidad y citotoxicidad. Se necesitan más estudios para desarrollar formulaciones seguras y efectivas para uso clínico .
Terapia y Diagnóstico del Cáncer
Sistemas de Administración de Fármacos
Sistemas de Imagenología
Teranóstica
Estudios de Biocompatibilidad
Mecanismo De Acción
Target of Action
The primary target of this compound, also known as GNF-Pf-2804, is the Plasmodium falciparum . This is a parasite that causes malaria in humans. The compound has been shown to have a significant effect on this organism, making it a potential candidate for antimalarial drug development .
Mode of Action
The compound interacts with its target by inhibiting the growth of the Plasmodium falciparum parasite . This interaction results in the disruption of the parasite’s life cycle, preventing it from reproducing and spreading within the host organism .
Biochemical Pathways
It is known that the compound interferes with the life cycle of the plasmodium falciparum parasite, which involves several biochemical pathways . The disruption of these pathways leads to the death of the parasite and the prevention of malaria .
Pharmacokinetics
It is known that the compound has a significant effect on the plasmodium falciparum parasite, suggesting that it is able to reach its target effectively
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of the growth of the Plasmodium falciparum parasite . This results in the disruption of the parasite’s life cycle, preventing it from reproducing and spreading within the host organism . This can lead to the prevention of malaria, a disease that affects millions of people worldwide .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For example, the presence of other medications, the patient’s health status, and the specific strain of Plasmodium falciparum can all affect how well the compound works
Propiedades
IUPAC Name |
3-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26FN5O4S/c1-39-24-9-5-2-6-18(24)16-31-25(36)15-14-23-28(38)35-27(33-23)21-7-3-4-8-22(21)34-29(35)40-17-26(37)32-20-12-10-19(30)11-13-20/h2-13,23H,14-17H2,1H3,(H,31,36)(H,32,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRXMALABPYDNMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CCC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)NC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26FN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Benzyl N-[[(1S,2S,6R)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.02,6]dec-8-en-1-yl]methyl]carbamate](/img/structure/B2531472.png)
![N-((5-cyclopropylpyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2531475.png)
![1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(3-phenylpropyl)piperidine-3-carboxamide](/img/structure/B2531476.png)
![2-[(3-Bromo-5-fluorophenyl)methyl]-3-methoxy-3-oxopropanoic acid](/img/structure/B2531477.png)
![N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2531478.png)


![Ethyl 6-bromo-2-methyl-5-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2531484.png)
![4-fluoro-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B2531485.png)
![7-Chloro-2-(furan-2-ylmethyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2531486.png)

![(3aR,6aS)-5-amino-hexahydrocyclopenta[d][1,3]dioxol-2-onehydrochloride](/img/structure/B2531490.png)
![3-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-cyclopropyl-3,4-dihydropyrimidin-4-one](/img/structure/B2531493.png)
![3-{[4-phenyl-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one](/img/structure/B2531494.png)
